molecular formula C16H40N4Si B098692 Tetrakis(diethylamino)silane CAS No. 17048-10-1

Tetrakis(diethylamino)silane

Cat. No.: B098692
CAS No.: 17048-10-1
M. Wt: 316.6 g/mol
InChI Key: GURMJCMOXLWZHZ-UHFFFAOYSA-N
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Description

Tetrakis(diethylamino)silane is an organosilicon compound with the chemical formula Si(N(C2H5)2)4. It is a colorless liquid that is primarily used as a precursor in the deposition of silicon-containing thin films. This compound is particularly significant in the semiconductor industry due to its role in the chemical vapor deposition (CVD) processes for creating silicon dioxide and silicon nitride films.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(diethylamino)silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with diethylamine (N(C2H5)2) in the presence of a base such as triethylamine (N(C2H5)3). The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{N(C}_2\text{H}_5\text{)}_2 \rightarrow \text{Si(N(C}_2\text{H}_5\text{)}_2\text{)}_4 + 4 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of inert atmospheres to prevent contamination and the application of distillation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(diethylamino)silane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silicon dioxide and diethylamine.

    Oxidation: Can be oxidized to form silicon dioxide.

    Substitution: Can undergo substitution reactions where the diethylamino groups are replaced by other ligands.

Common Reagents and Conditions:

    Hydrolysis: Water or moisture in the air.

    Oxidation: Oxygen or ozone.

    Substitution: Various nucleophiles under controlled conditions.

Major Products:

    Hydrolysis: Silicon dioxide (SiO2) and diethylamine (N(C2H5)2).

    Oxidation: Silicon dioxide (SiO2).

    Substitution: Depends on the nucleophile used, but typically results in the formation of new silicon-containing compounds.

Scientific Research Applications

Tetrakis(diethylamino)silane is widely used in scientific research and industrial applications, including:

    Semiconductor Industry: Used as a precursor in the chemical vapor deposition (CVD) of silicon dioxide and silicon nitride films, which are essential in the fabrication of electronic devices.

    Material Science: Employed in the synthesis of advanced materials with specific properties, such as high dielectric constants and thermal stability.

    Nanotechnology: Utilized in the production of nanoscale materials and coatings.

    Chemical Research: Serves as a reagent in various chemical reactions and studies involving silicon chemistry.

Mechanism of Action

The mechanism of action of tetrakis(diethylamino)silane in chemical vapor deposition involves the thermal decomposition of the compound at high temperatures, leading to the formation of silicon-containing films. The diethylamino groups are released as volatile by-products, while the silicon atoms are deposited on the substrate to form a thin film. The process can be represented as follows: [ \text{Si(N(C}_2\text{H}_5\text{)}_2\text{)}_4 \rightarrow \text{SiO}_2 \text{(film)} + \text{volatile by-products} ]

Comparison with Similar Compounds

    Tetrakis(dimethylamino)silane (Si(N(CH3)2)4): Similar in structure but with methyl groups instead of ethyl groups.

    Tetrakis(diethylamino)germanium (Ge(N(C2H5)2)4): Germanium analog of tetrakis(diethylamino)silane.

    Tetrakis(diethylamino)titanium (Ti(N(C2H5)2)4): Titanium analog of this compound.

Uniqueness: this compound is unique due to its specific reactivity and volatility, making it particularly suitable for chemical vapor deposition processes. Its ability to form high-quality silicon dioxide and silicon nitride films with excellent step coverage and uniformity sets it apart from other similar compounds.

Properties

IUPAC Name

N-ethyl-N-[tris(diethylamino)silyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N4Si/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURMJCMOXLWZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](N(CC)CC)(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066153
Record name Silanetetramine, octaethyl-
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Molecular Weight

316.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17048-10-1
Record name N,N,N′,N′,N′′,N′′,N′′′,N′′′-Octaethylsilanetetramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17048-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl-
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Record name Silanetetramine, octaethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octaethylsilanetetramine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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